N-Benzyl-2,2-dimethylpropanimidamide
Description
Structure
3D Structure
Properties
CAS No. |
1205-86-3 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N'-benzyl-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C12H18N2/c1-12(2,3)11(13)14-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14) |
InChI Key |
WMLOLDPQBHKVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NCC1=CC=CC=C1)N |
Origin of Product |
United States |
Methodologies for the Synthesis of N Benzyl 2,2 Dimethylpropanimidamide and Analogous Imidamides
Direct Synthetic Routes to N-Benzyl-2,2-dimethylpropanimidamide
Direct synthesis of N-substituted imidamides often involves the formation of a carbon-nitrogen double bond through the reaction of nitrile precursors or the activation of amide functionalities.
The direct condensation of a nitrile with an amine is a fundamental approach to forming the imidamide scaffold. However, this transformation is often challenging and requires activation of either the nitrile or the amine. proquest.com One effective strategy involves the activation of primary amines with a strong base, such as n-butyllithium, to form highly nucleophilic lithium amine salts. These activated amines can then react with unactivated nitriles, like pivalonitrile (2,2-dimethylpropanenitrile), to yield the corresponding lithium amidine salt. An acidic quench subsequently provides the desired N-substituted imidamide. proquest.comresearchgate.net This base-activation method is notable for its tolerance of deactivated nitriles. proquest.com
Alternatively, nitriles can be activated under acidic conditions, often at high temperatures and in the presence of Lewis acids like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or calcium chloride (CaCl₂). researchgate.netmdpi.com The Pinner reaction, a classic method, involves treating a nitrile with an alcohol in the presence of hydrogen chloride to form an imidate salt, which can then be reacted with an amine. researchgate.net However, these acidic methods can have limitations regarding starting material compatibility and may require harsh conditions. researchgate.net
Table 1: Selected Reagents for Nitrile-Amine Condensation
| Activation Method | Key Reagents | Typical Conditions |
|---|---|---|
| Amine Activation | n-Butyllithium | Room temperature, inert atmosphere (N₂) |
| Nitrile Activation | Lewis Acids (e.g., AlCl₃, ZnCl₂) | High temperature |
Amination Strategies Involving Activated Intermediates
An alternative to nitrile-based routes is the activation of amides to facilitate nucleophilic attack by an amine. Amides can be activated with electrophilic reagents like trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) in the presence of a base such as pyridine. acs.orgbeilstein-journals.org This reaction is presumed to form a highly reactive intermediate, which is then readily attacked by an amine (e.g., benzylamine). The subsequent collapse of the tetrahedral intermediate yields the desired trisubstituted imidamide. This method has proven effective for preparing various disubstituted and trisubstituted imidamides in good yields. acs.orgbeilstein-journals.org
The process involves the initial activation of a precursor like N-benzyl-2,2-dimethylpropionamide. The triflic anhydride activates the amide carbonyl group, making it susceptible to nucleophilic addition by an amine. This strategy circumvents the often lower reactivity of nitriles and provides a versatile route to complex imidamides.
Table 2: Amide Activation for Imidamide Synthesis
| Activating Agent | Base | Substrate Example | Nucleophile Example |
|---|
Multicomponent Reaction Approaches for N-Substituted Imidamides
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like N-substituted imidamides in a single step from three or more starting materials. researchgate.net These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. nih.gov
A notable example is a palladium-catalyzed three-component reaction involving N-tosyl hydrazones, isonitriles, and amines, which produces a diverse range of imidamides in moderate to good yields. nih.gov The mechanism is proposed to proceed through a ketenimine intermediate, which is then intercepted by the amine nucleophile. nih.gov
Metal-free MCRs have also been developed. One such strategy involves the reaction of nitroalkene derivatives, dibromo amides, and amines to furnish N-acyl imidamides. nih.gov Another metal-free, three-component approach synthesizes sulfonyl imidamides from ketones, amines, and sulfonyl azides, proceeding through the in situ formation of an enamine intermediate. researchgate.net These methods highlight the power of MCRs to build the imidamide core with various substituents in a highly convergent manner. researchgate.net
Synthesis of Structurally Analogous N-Benzyl Imidamides
Transition metal catalysis provides powerful tools for synthesizing structurally diverse analogs of N-benzyl imidamides, enabling the formation of C-N bonds that are otherwise difficult to construct.
Copper catalysis is particularly effective in the synthesis of N-sulfonylamidines, a class of N-substituted imidamides. A highly efficient, mild, and practical three-component reaction utilizes a copper(I) catalyst to couple terminal alkynes, sulfonyl azides, and amines. organic-chemistry.org This reaction exhibits an extremely broad scope for all three components and is believed to proceed through either a ketenimine or a triazole intermediate. organic-chemistry.org The process is efficient at room temperature and tolerates a wide array of functional groups.
Furthermore, copper-catalyzed reactions of terminal 1,3-diynes with electron-deficient azides can be selectively tuned to produce either 3-alkynyl or 2,3-dienyl (allenyl) imidamides. beilstein-journals.org The selectivity is dependent on the substituents of the diyne and the nucleophile used to trap the ketenimine intermediate that is generated from a triazole precursor. beilstein-journals.org This methodology allows for the controlled synthesis of imidamides bearing valuable alkynyl or allenyl functionalities.
Table 3: Copper-Catalyzed Synthesis of Alkynyl Imidamides
| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
|---|---|---|---|---|
| CuI | Terminal Alkyne | Sulfonyl Azide | Amine | N-Sulfonylimidamide |
Palladium-Catalyzed N-Arylation of Amidines
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-N bond formation. A robust method for the N-arylation of both alkyl and aryl amidines has been developed, employing a palladium catalyst to couple them with a wide range of aryl bromides, chlorides, and triflates. organic-chemistry.org This reaction proceeds with excellent selectivity for monoarylation, even with sterically hindered coupling partners, and generally requires short reaction times. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial to the success of these transformations, enabling the coupling of a broad scope of amidine nucleophiles with aryl electrophiles. organic-chemistry.org This method provides a powerful tool for the synthesis of N-aryl-N'-benzyl imidamides, significantly expanding the accessible chemical space for this compound class.
Table 4: Overview of Palladium-Catalyzed N-Arylation of Amidines
| Catalyst System | Amidine Type | Arylating Agent | Key Features |
|---|
Emerging Green Chemistry and Sustainable Synthetic Approaches for Imidamides
The synthesis of imidamides, also known as amidines, is undergoing a shift towards more sustainable practices. Traditional methods often rely on stoichiometric activating agents and harsh reaction conditions, leading to significant waste and environmental concerns. ucl.ac.uk In contrast, emerging green methodologies focus on catalytic systems, the use of environmentally benign solvents, and energy-efficient reaction protocols. These strategies are pivotal in developing cleaner and more atom-economical pathways to this compound and related compounds.
A key area of development is the transition-metal-catalyzed synthesis of N-substituted amidines. For instance, an efficient and sustainable protocol has been developed using a copper-salt catalyst. mdpi.com This method involves the nucleophilic addition of amines to nitriles, proceeding smoothly in the presence of copper chloride (CuCl), cesium carbonate (Cs₂CO₃), and 2,2'-bipyridine, using oxygen as a green oxidant. mdpi.com Such catalytic approaches avoid the poor atom economy associated with many classical amide and imidamide formation reactions. walisongo.ac.id
Another innovative green strategy involves the use of organolithium chemistry within sustainable solvents. Research has demonstrated the highly efficient and selective synthesis of amidines by the addition of in situ generated lithium amides to nitriles. rsc.org This process is notable for its ability to be conducted at room temperature and in the absence of a protective atmosphere (i.e., under air and moisture) when using green ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). rsc.org This circumvents the need for the stringent, inert conditions typically required for highly reactive organolithium compounds.
Furthermore, solvent-free reaction conditions represent a significant advancement in green synthesis. researchgate.netgoogle.com Methods involving the direct heating of a triturated mixture of reactants, sometimes with a simple, readily available catalyst like boric acid, have been reported for amide synthesis and can be conceptually extended to imidamides. researchgate.net These solvent-less approaches simplify the reaction setup and work-up procedures, reduce solvent waste, and align with the core principles of green chemistry. researchgate.netresearchgate.net Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, also contribute to sustainability by reducing the number of synthetic steps and purification processes. durham.ac.uk
The table below summarizes key findings from recent research on sustainable synthetic approaches for amidines, which are analogous to the target compound this compound.
| Catalyst/Reagent System | Amine Substrate | Nitrile/Other Substrate | Solvent | Key Conditions | Yield |
| CuCl / Cs₂CO₃ / 2,2'-bipyridine | Various amines | Benzonitriles | 2,2,2-Trifluoroethanol (TFE) | O₂ atmosphere, 100 °C | Good to Excellent |
| n-BuLi (to form Lithium Amide) | Primary amines | Nitriles | 2-MeTHF or CPME | Room Temperature, Air/Moisture | High |
| Boric Acid | Amines (via Urea) | Carboxylic Acids | Solvent-free | Direct heating | Good |
| Nano Zirconia | Ammonium Acetate | Aromatic Aldehydes / Isatin | Solvent-free | - | High |
These emerging strategies highlight a commitment within chemical synthesis to develop more environmentally responsible methods. By focusing on catalytic processes, sustainable solvents, and solvent-free conditions, the synthesis of this compound and its analogs can be achieved with significantly reduced environmental impact. rsc.org
Chemical Reactivity and Transformative Processes of N Benzyl 2,2 Dimethylpropanimidamide
Oxidative Rearrangement and Isocyanate Elimination Reactions
The imidamide functional group within N-Benzyl-2,2-dimethylpropanimidamide is susceptible to oxidative rearrangement, a process that can be effectively mediated by hypervalent iodine reagents. This transformation proceeds through a cascade of events that ultimately culminates in the formation of secondary amides, highlighting a valuable synthetic application of this compound class.
Reactions with Hypervalent Iodine Reagents and Mechanistic Insights
Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are effective in promoting the oxidative rearrangement of N-substituted amidines. While specific studies on this compound are not extensively detailed in the reviewed literature, the general mechanism for related N-alkyl-N'-benzyl-amidines provides a strong predictive framework for its reactivity. The reaction is initiated by the interaction of the imidamide with the hypervalent iodine reagent, leading to an intermediate that undergoes a rearrangement. This process is mechanistically akin to a Hofmann-type rearrangement. The proposed pathway involves the formation of a carbodiimide (B86325) intermediate through an oxidative process. This intermediate is a key species that dictates the final product outcome.
Formation of Secondary Amides from the Imidamide Substrate
The in situ-generated carbodiimide intermediate is highly reactive and serves as a precursor to the final secondary amide product. The transformation proceeds via an isocyanate elimination pathway. The carbodiimide can be trapped by a nucleophile, often a carboxylic acid that can be either intentionally added to the reaction mixture or generated in situ from the hypervalent iodine reagent (e.g., acetic acid from PIDA). The subsequent reaction between the carbodiimide and the carboxylic acid leads to the formation of an N-acylurea intermediate, which then decomposes to yield the corresponding secondary amide and an isocyanate. This tandem oxidative rearrangement and isocyanate elimination sequence provides a synthetically useful method for the conversion of N-substituted amidines into secondary amides.
Cyclization Reactions and N-Heterocycle Annulation Pathways
The structural backbone of this compound contains the necessary functionalities to participate in cyclization reactions, leading to the formation of various N-heterocyclic compounds. These transformations are of significant interest due to the prevalence of such motifs in pharmaceuticals and functional materials.
Synthesis of Imidazoles from Imidamides through Catalytic and Metal-Free Processes
Imidamides are valuable precursors for the synthesis of substituted imidazoles. Both metal-catalyzed and metal-free methodologies have been developed to achieve this transformation. For instance, imidamides can react with α-dicarbonyl compounds or their equivalents in the presence of a catalyst or under metal-free conditions to afford highly substituted imidazoles. While direct examples utilizing this compound are not prominent in the surveyed literature, the general reactivity of the imidamide functional group suggests its suitability as a synthon in these cyclization strategies. Metal-free approaches often rely on the inherent nucleophilicity of the imidamide nitrogen atoms to participate in condensation and subsequent cyclization reactions.
Benzimidazole (B57391) and Other N-Heterocycle Formation Routes
The synthesis of benzimidazoles from N-arylamidines is a well-established transformation. This process typically involves an intramolecular cyclization of an N-aryl-substituted imidamide. Although this compound itself does not possess the required N-aryl substituent for direct intramolecular benzimidazole formation, it can serve as a precursor to such intermediates. For example, functionalization of the benzyl (B1604629) group or substitution with an appropriate aryl group at the nitrogen atom would render it a suitable substrate for benzimidazole synthesis. The cyclization is often promoted by oxidative conditions or through transition-metal-catalyzed C-N bond formation.
Electrophilic and Nucleophilic Reactivity Profiles of the Imidamide Functional Group
The imidamide functional group, a nitrogen analog of a carboxylic acid anhydride (B1165640), possesses a distinct reactivity profile characterized by both electrophilic and nucleophilic centers. The carbon atom of the C=N double bond is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. This allows it to be susceptible to attack by nucleophiles.
No Publicly Available Research Found for "this compound" as a Synthetic Intermediate
Following a comprehensive search of scientific literature and chemical databases, no specific research was found detailing the role of "this compound" as a synthetic intermediate for the construction of complex molecular architectures. The requested article, focusing solely on this specific chemical compound and its transformative processes, cannot be generated due to the absence of publicly available research data.
Searches for "this compound" consistently yield results for the related amide compound, "N-Benzyl-2,2-dimethylpropanamide." While amides are a well-studied class of compounds with extensive applications in organic synthesis, imidamides are structurally distinct and possess different chemical properties. The specific imidamide requested by the user does not appear to be a commonly synthesized or utilized compound in the published scientific literature.
Without any research findings on the chemical reactivity, reaction yields, or the types of molecular structures that can be synthesized from "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The creation of data tables and detailed research findings is contingent on the existence of such data in the scientific domain.
Therefore, the article on the "," with a specific focus on its "Role as a Synthetic Intermediate for Constructing Complex Molecular Architectures," cannot be produced at this time. Further research and publication on this specific compound would be necessary to fulfill the user's request.
Mechanistic Investigations of N Benzyl 2,2 Dimethylpropanimidamide Transformations
Detailed Elucidation of Oxidative Rearrangement Mechanisms
While specific studies detailing the oxidative rearrangement of N-Benzyl-2,2-dimethylpropanimidamide are not extensively documented, mechanistic insights can be drawn from related transformations involving N-benzyl compounds and imidoyl derivatives. The oxidation of similar substrates often proceeds through pathways involving the formation of key intermediates and subsequent rearrangement steps.
One plausible pathway for the oxidative rearrangement of this compound could involve the initial oxidation of the benzyl (B1604629) group or the imidamide nitrogen. For instance, oxidation of the benzylic position could lead to an intermediate that, upon further transformation, rearranges to yield novel products. The kinetics of oxidation of benzyl ethers by reagents like N-chloronicotinamide have been shown to be first order in both the oxidant and the substrate, suggesting a direct interaction in the rate-determining step. researchgate.net A similar kinetic profile might be expected for the oxidation of this compound. The reaction products in such oxidations are often aldehydes, indicating cleavage of the benzyl C-N bond. researchgate.net
Another possibility involves the rearrangement of an intermediate formed by oxidation at the nitrogen atom, potentially leading to a nitrone-like species which could then undergo further reactions. The specific pathway and the nature of the rearranged products would be highly dependent on the oxidant used and the reaction conditions.
Mechanistic Pathways of Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions are powerful tools for the construction of cyclic and heterocyclic systems. This compound, with its imine functionality, can potentially participate in such reactions.
Computational studies on the [3+2] cycloaddition reactions of N-aryl-C-carbamoylnitrone with N-arylitaconimide have provided significant insights into the mechanistic pathways of such transformations. mdpi.com These studies, conducted using density functional theory (DFT), indicate that the reaction proceeds through a one-step, asynchronous mechanism. mdpi.com The analysis of the energetic profiles and transition state structures suggests a non-polar pathway, with the formation of the ortho-endo cycloadduct being favored both kinetically and thermodynamically. mdpi.com The regioselectivity of these reactions can be explained by the analysis of dual reactivity descriptors. mdpi.com Although this study was not on this compound itself, the principles of a concerted, asynchronous pathway are likely applicable to its cycloaddition reactions.
Annulation reactions involving similar structures, such as those with nitroalkenes, can proceed through various mechanisms, including oxidative annulation and annulation/elimination pathways. chim.it The specific mechanism is often dependent on the nature of the dipole and the reaction conditions. chim.it For instance, the reaction of an azomethine ylide with a nitroalkene can lead to a partially saturated heterocyclic intermediate, which can then undergo further transformations to yield the final aromatic product. chim.it
The table below summarizes the selectivity observed in a computational study of a [3+2] cycloaddition reaction, which can serve as a model for the expected selectivity in reactions involving this compound.
| Reactive Pathway | Stereoisomeric Approach | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Ortho | Endo | 0.0 | 0.0 |
| Ortho | Exo | 1.2 | 1.5 |
| Meta | Endo | 3.8 | 4.1 |
| Meta | Exo | 4.5 | 4.8 |
| Data derived from a computational study on a related N-aryl nitrone system. mdpi.com |
Kinetic and Thermodynamic Studies of this compound Reactions
The outcome of chemical reactions is governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed fastest, while thermodynamic control favors the most stable product. In the context of reactions involving imine functionalities, such as those in this compound, both kinetic and thermodynamic selectivity can be observed.
Studies on subcomponent substitution reactions within metal-templated imine systems have demonstrated how reaction conditions can dictate the final product distribution. nih.gov In some cases, a kinetic preference for one product is initially observed, but over time, the system equilibrates to the thermodynamically more stable product. nih.gov This thermodynamic preference can be driven by factors such as the chelate effect. nih.gov
For cycloaddition reactions, computational studies have shown that the Gibbs free energy profiles can reveal whether a reaction is under kinetic or thermodynamic control. mdpi.com In the case of the [3+2] cycloaddition of an N-aryl nitrone, the ortho-endo cycloadduct was found to be both kinetically and thermodynamically favored. mdpi.com Solvent effects can influence the activation energies and the exothermic character of these reactions without necessarily altering the selectivity. mdpi.com
Kinetic investigations into the oxidation of related benzyl compounds have often revealed first-order dependence on both the substrate and the oxidizing agent. researchgate.net The rate of such reactions can also be influenced by the dielectric constant of the medium. researchgate.net Similar kinetic behavior could be anticipated for the oxidative transformations of this compound.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Isomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational and configurational isomerism of N-Benzyl-2,2-dimethylpropanimidamide. Due to the partial double bond character of the C-N bond in the imidamide moiety, rotation around this bond is restricted, leading to the potential for E/Z isomerism. scielo.briaea.orgjaveriana.edu.coresearchgate.net This restricted rotation can result in the observation of distinct sets of signals in both ¹H and ¹³C NMR spectra at room temperature, corresponding to the different conformers. scielo.br
Variable-temperature NMR studies are particularly insightful for probing the dynamics of this rotational barrier. As the temperature is increased, the rate of interconversion between the E and Z isomers increases, leading to the coalescence of the separate signals into a time-averaged spectrum. iaea.org The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, which is typically in the range of 15-23 kcal/mol for tertiary amides. scielo.br
Expected ¹H NMR Chemical Shifts: Based on data from analogous N-benzyl amides, the following chemical shifts can be predicted for this compound in a solvent like CDCl₃. The presence of E/Z isomers would lead to a duplication of signals for the protons near the imidamide group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| C(CH₃)₃ | ~1.3 | Singlet |
| N-CH₂-Ph | ~4.5 - 4.7 | Singlet (broadened or two singlets) |
| C₆H₅ | ~7.2 - 7.4 | Multiplet |
| C=NH | ~7.5 - 8.5 | Broad Singlet |
Expected ¹³C NMR Chemical Shifts: Similarly, the ¹³C NMR spectrum would exhibit distinct signals for the carbons of the E and Z isomers, particularly for those in proximity to the imidamide functionality.
| Carbon | Predicted Chemical Shift (ppm) |
| C(C H₃)₃ | ~27-29 |
| C (CH₃)₃ | ~38-40 |
| N-C H₂-Ph | ~48-52 |
| C ₆H₅ (aromatic) | ~127-138 |
| C =N | ~170-180 |
Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for elucidating the structure of its reaction products and fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation pathways.
The molecular ion peak (M⁺) would be observed, and its high-resolution mass would confirm the elemental composition. The fragmentation of N-benzyl amides is often initiated by cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group (in the case of an amide precursor) or the imine group. nih.govnih.gov
A primary fragmentation pathway for this compound is anticipated to be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, which can further rearrange to the even more stable tropylium ion. nih.gov Another significant fragmentation would involve the loss of the tert-butyl group, resulting in an [M - 57]⁺ ion. Cleavage of the C-N bond of the imidamide can lead to the formation of a pivaloyl-type cation [(CH₃)₃C-C=NH]⁺ or a related fragment.
Predicted Fragmentation Pattern for this compound:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 190 | [C₁₂H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 175 | [M - CH₃]⁺ | Loss of a methyl radical |
| 133 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical |
| 91 | [C₇H₇]⁺ | Benzyl or tropylium cation |
| 84 | [(CH₃)₃C-CNH]⁺ | Cleavage of the N-benzyl bond |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and analyze the vibrational modes of this compound. thermofisher.com The imidamide group has characteristic vibrational frequencies that can be used for its identification.
The C=N stretching vibration of the imidamide group is expected to appear in the region of 1680-1620 cm⁻¹ in the IR spectrum. This band is typically strong and provides a key diagnostic feature. mdpi.com The N-H stretching vibration, if the imidamide is protonated or in a hydrogen-bonding environment, would be observed as a broad band in the range of 3400-3200 cm⁻¹.
The benzyl group will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The tert-butyl group will show strong C-H stretching bands around 2960 cm⁻¹ and characteristic bending vibrations.
Key Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (tert-butyl) | 2970-2870 | IR, Raman |
| C=N Stretch (Imidamide) | 1680-1620 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-N Stretch | 1350-1250 | IR |
| C-H Bending (tert-butyl) | 1470-1365 | IR |
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=N bond, which may show a strong Raman signal. thermofisher.com
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound itself is publicly available, analysis of derivatives would provide invaluable information about bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netnih.gov
For derivatives of this compound that form suitable crystals, X-ray diffraction analysis would reveal:
Conformation: The preferred conformation of the benzyl and tert-butyl groups relative to the imidamide plane in the solid state.
E/Z Isomerism: Unambiguous assignment of the E or Z configuration of the C=N double bond.
Intermolecular Interactions: The presence of hydrogen bonding (if applicable), π-π stacking between benzyl groups of adjacent molecules, and other van der Waals forces that dictate the crystal packing. nih.gov
Based on crystal structures of related sterically hindered amides, it can be anticipated that the bulky tert-butyl group will significantly influence the molecular packing and may lead to interesting solid-state architectures. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No published studies employing Density Functional Theory (DFT) to elucidate the electronic structure or predict the reactivity of N-Benzyl-2,2-dimethylpropanimidamide were found. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution, which are fundamental to understanding the compound's chemical behavior.
Conformational Analysis via Quantum Chemical Methods
There is no available research detailing the conformational analysis of this compound using quantum chemical methods. This type of analysis is crucial for identifying the most stable three-dimensional arrangements of the molecule (conformers) and understanding the energy barriers between them, which influences the compound's physical and biological properties.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are powerful tools for exploring the dynamic behavior of molecules over time, mapping their conformational landscapes, and simulating their interactions with other molecules, such as solvents or biological macromolecules.
Applications of N Benzyl 2,2 Dimethylpropanimidamide in Advanced Organic Synthesis
Utility as a Precursor for the Synthesis of Sterically Hindered Amides
Employment in the Construction of Diverse N-Heterocyclic Compounds (e.g., Imidazoles, Benzimidazoles)
Information regarding the employment of N-Benzyl-2,2-dimethylpropanimidamide in the construction of diverse N-heterocyclic compounds, such as imidazoles and benzimidazoles, is not present in the available scientific literature. The synthesis of heterocyclic compounds is a vast field of organic chemistry, but the role of this specific imidamide as a building block or reactant in these syntheses has not been reported.
Building Block in Multicomponent Reactions for Rapid Scaffold Diversification
The utility of this compound as a building block in multicomponent reactions (MCRs) for rapid scaffold diversification is not described in published research. MCRs are powerful tools for generating chemical complexity, but the participation of this particular compound in such reactions has not been documented.
Potential in the Development of Fine Chemicals and Specialized Intermediates
There is no available data to suggest the potential or established use of this compound in the development of fine chemicals and specialized intermediates. Its role as a key starting material or intermediate in the synthesis of high-value chemical products is not documented in the scientific literature.
Conclusion and Future Research Perspectives
Synthesis of Current Understanding and Key Discoveries
The scientific literature on N-Benzyl-2,2-dimethylpropanimidamide is notably sparse, positioning it as a molecule of significant untapped potential rather than one with a history of extensive investigation. The current understanding is therefore not built upon a foundation of direct experimental discoveries but is rather extrapolated from the broader principles of imidamide chemistry. Its structure is characterized by a sterically demanding tert-butyl group adjacent to the imidamide carbon and a benzyl (B1604629) group on one of the nitrogen atoms. This unique combination is predicted to impart specific electronic and steric properties, such as restricted rotation around the C-N bonds and a distinct conformational preference, which remain to be experimentally verified. The primary "discovery" is the identification of this compound as a significant gap in the chemical landscape, representing a simple yet uncharacterized variation of the versatile imidamide functional group.
Emerging Trends in Imidamide Chemistry and Their Relevance to this compound
The broader field of imidamide and amidine chemistry is experiencing a renaissance, driven by the discovery of novel applications in catalysis, medicine, and materials science. A significant trend is the use of amidinate ligands—the deprotonated form of amidines/imidamides—to stabilize a wide range of metals in various oxidation states, leading to advances in homogeneous catalysis. researchgate.net The bulky 2,2-dimethylpropyl group in this compound could offer enhanced steric protection to a coordinated metal center, potentially leading to catalysts with unique selectivity or stability.
Furthermore, imidamide derivatives are increasingly recognized for their therapeutic potential. Recent studies have explored them as selective inhibitors of enzymes like nitric oxide synthase or as agents against parasites such as Trypanosoma brucei. nih.govnih.gov The structural features of this compound, including a hydrophobic benzyl moiety and a hydrogen-bonding imidamide core, are relevant to this trend, suggesting it could serve as a scaffold for designing new bioactive molecules. nih.gov
Unexplored Avenues for Further Mechanistic and Synthetic Exploration
The lack of dedicated research on this compound presents numerous opportunities for fundamental chemical investigation.
Synthetic Methodology: A primary avenue for exploration is the development and optimization of high-yield, scalable synthetic routes to this compound and its derivatives. Comparative studies of different synthetic strategies, such as the Pinner reaction or aminolysis of imidoyl chlorides, could provide valuable insights.
Structural Characterization: Detailed structural elucidation is a critical next step. X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. In solution, advanced NMR techniques could be used to study tautomeric equilibria and conformational dynamics, which are fundamental aspects of imidamide behavior.
Mechanistic Studies: The reactivity of this compound is entirely unexplored. Mechanistic studies on its hydrolysis, thermal stability, and reactions with various electrophiles and nucleophiles are needed. nih.gov Computational modeling could complement experimental work to understand reaction pathways and transition states, providing a predictive framework for its chemical behavior.
Potential for Novel Applications in Materials Science and Chemical Biology
Building on emerging trends, several potential applications for this compound can be envisioned, warranting future investigation.
Materials Science: The ability of related amidinate compounds to form volatile and stable metal complexes makes them attractive precursors for Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net Investigating the coordination chemistry of this compound with metals like copper, aluminum, or rare-earth elements could lead to new precursors for thin-film electronics or coatings. stanford.edu The bulky organic groups may enhance the volatility and decomposition properties of these precursor molecules.
Chemical Biology: In the realm of chemical biology, the compound could serve as a foundational structure in drug discovery campaigns. youtube.com Its unique steric and electronic profile makes it a candidate for screening against various biological targets, including proteases and kinases, where the interplay of hydrophobic and hydrogen-bonding interactions is crucial for binding. nih.govnih.gov Furthermore, its potential to act as a bioisostere for the amide bond could be explored in peptide mimics to enhance stability or modulate biological activity. youtube.com The development of functionalized derivatives could also lead to novel chemical probes for studying biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
